molecular formula C21H18F3N3O3 B8307360 6,8-Difluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid

6,8-Difluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8307360
M. Wt: 417.4 g/mol
InChI Key: RQVJTIGWQWYIOE-UHFFFAOYSA-N
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Patent
US04981854

Procedure details

3 g of 6,7,8-trifluoro-1,4-dihydro-4-oxo-1-(4-fluoro-phenyl)-quinoline-3-carboxylic acid are refluxed in 30 ml of pyridine with 2.7 g of N-methylpiperazine for 6 hours. The solvent is distilled off in vacuo, the residue is taken up in 30 ml of water and the precipitate is filtered off cold with suction, washed with water, dried in vacuo over calcium chloride at 100° C. and recrystallized from glycol monomethyl ether.
Name
6,7,8-trifluoro-1,4-dihydro-4-oxo-1-(4-fluoro-phenyl)-quinoline-3-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1F)[N:8]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)[CH:7]=[C:6]([C:21]([OH:23])=[O:22])[C:5]2=[O:24].[CH3:25][N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1>N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1[N:29]1[CH2:30][CH2:31][N:26]([CH3:25])[CH2:27][CH2:28]1)[N:8]([C:14]1[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=1)[CH:7]=[C:6]([C:21]([OH:23])=[O:22])[C:5]2=[O:24]

Inputs

Step One
Name
6,7,8-trifluoro-1,4-dihydro-4-oxo-1-(4-fluoro-phenyl)-quinoline-3-carboxylic acid
Quantity
3 g
Type
reactant
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)C1=CC=C(C=C1)F)C(=O)O)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off cold with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over calcium chloride at 100° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from glycol monomethyl ether

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C(=CN(C2=C(C1N1CCN(CC1)C)F)C1=CC=C(C=C1)F)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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